

comparing spectroscopic data with published literature values for C10H12O2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Hydroxy-4-phenylbutan-2-one

Cat. No.: B3053436

Get Quote

A Researcher's Guide to Spectroscopic Analysis of C10H12O2 Isomers

For scientists and professionals in drug development, accurate identification of chemical compounds is paramount. This guide provides a comprehensive comparison of published spectroscopic data for common isomers of the molecular formula C10H12O2, alongside standardized experimental protocols for data acquisition. This resource is intended to aid researchers in verifying the identity and purity of their synthesized or isolated compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for five common isomers of C10H12O2: Eugenol, Isoeugenol, Raspberry Ketone, Propyl Benzoate, and Phenethyl Acetate. This data has been compiled from various literature sources.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl3



Compound	Chemical Shift (δ) in ppm (Multiplicity, Integration, Assignment)
Eugenol	5.95 (m, 1H, -CH=CH ₂), 5.08 (m, 2H, -CH=CH ₂), 6.87 (d, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.68 (s, 1H, Ar-H), 5.89 (s, 1H, Ar-OH), 3.86 (s, 3H, - OCH ₃), 3.33 (d, 2H, Ar-CH ₂)
Isoeugenol	6.86 (m, 1H, Ar-H), 6.83 (m, 2H, Ar-H), 6.32 (dq, 1H, =CH-CH ₃), 6.07 (dq, 1H, Ar-CH=), 5.53 (s, 1H, Ar-OH), 3.90 (s, 3H, -OCH ₃), 1.86 (dd, 3H, =CH-CH ₃)[1][2]
Raspberry Ketone	7.04 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 2.82 (t, 2H, Ar-CH ₂), 2.74 (t, 2H, -CH ₂ -C=O), 2.14 (s, 3H, -C(=O)CH ₃)[3]
Propyl Benzoate	8.04 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.44 (t, 2H, Ar-H), 4.25 (t, 2H, -O-CH ₂ -), 1.78 (sextet, 2H, -CH ₂ -CH ₂ -), 1.01 (t, 3H, -CH ₃)
Phenethyl Acetate	7.32 - 7.20 (m, 5H, Ar-H), 4.28 (t, 2H, -O-CH ₂ -), 2.94 (t, 2H, Ar-CH ₂ -), 2.04 (s, 3H, -C(=0)CH ₃)[4] [5][6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl3



Compound	Chemical Shift (δ) in ppm
Eugenol	146.7, 144.1, 137.9, 121.2, 115.6, 114.4, 111.3, 55.9, 39.9
Isoeugenol	146.6, 144.8, 130.6, 125.8, 120.3, 114.3, 108.3, 55.9, 18.2
Raspberry Ketone	209.0, 154.0, 132.8, 129.4, 115.3, 45.4, 30.1, 28.9[3]
Propyl Benzoate	166.6, 132.8, 130.3, 129.5, 128.3, 66.2, 22.1, 10.5
Phenethyl Acetate	170.8, 137.9, 128.9, 128.5, 126.6, 64.9, 35.1, 20.8[4]

Infrared (IR) Spectroscopy

Compound	Key Peaks (cm ⁻¹)
Eugenol	3500-3300 (O-H stretch), 3075 (Ar C-H stretch), 2970, 2850 (Alkyl C-H stretch), 1638 (C=C stretch), 1605, 1514 (Ar C=C stretch), 1268 (C- O stretch)
Isoeugenol	3500-3300 (O-H stretch), 3050 (Ar C-H stretch), 2960, 2850 (Alkyl C-H stretch), 1605, 1512 (Ar C=C stretch), 1267 (C-O stretch), 965 (trans C=C bend)
Raspberry Ketone	3400-3100 (O-H stretch), 3025 (Ar C-H stretch), 2960, 2850 (Alkyl C-H stretch), 1705 (C=O stretch), 1605, 1516 (Ar C=C stretch)
Propyl Benzoate	3065 (Ar C-H stretch), 2970, 2878 (Alkyl C-H stretch), 1720 (C=O stretch), 1602, 1452 (Ar C=C stretch), 1275 (C-O stretch)
Phenethyl Acetate	3030 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1735 (C=O stretch), 1605, 1497 (Ar C=C stretch), 1240 (C-O stretch)[4]



Mass Spectrometry (MS)

Compound	m/z of Molecular Ion (M+) and Key Fragments
Eugenol	164 (M+), 149, 131, 103, 91, 77
Isoeugenol	164 (M+), 149, 131, 103, 77
Raspberry Ketone	164 (M+), 107, 77
Propyl Benzoate	164 (M+), 122, 105, 77
Phenethyl Acetate	164 (M+), 104, 91, 43[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve 5-25 mg of the compound (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7] The solution should be free of any solid particles.
- Instrumentation: Use a standard NMR spectrometer (e.g., 300-500 MHz).
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the spectrum using appropriate pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used.[8]
 - Set the spectral width to encompass all expected signals.



- The number of scans should be adjusted to obtain an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
 - Solids: The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the paste between salt plates.[9]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or salt plates with Nujol for a mull).
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance



spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be low, typically in the μg/mL to ng/mL range.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization EI, or Electrospray Ionization ESI).
- Data Acquisition:
 - Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC).
 - The molecules are ionized and fragmented in the ion source.
 - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The
 molecular ion peak and the fragmentation pattern are analyzed to determine the molecular
 weight and structural features of the compound.[10]

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a logical workflow for comparing experimentally acquired spectroscopic data with published literature values to confirm the identity of a compound with the molecular formula C10H12O2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Raspberry ketone .Your aunt will teach you nmr [orgspectroscopyint.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. sc.edu [sc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass spectrometry Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [comparing spectroscopic data with published literature values for C10H12O2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3053436#comparing-spectroscopic-data-with-published-literature-values-for-c10h12o2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com